methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate
Description
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core. Key structural features include:
- 4-Methyl substitution: Enhances lipophilicity and may influence metabolic stability .
- 7-Hydroxy group: A common motif in bioactive coumarins, often critical for hydrogen bonding with biological targets .
- Acetate ester at position 3: Likely acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid .
This compound’s design suggests applications in medicinal chemistry, leveraging coumarin’s established bioactivity (e.g., anticoagulant, antimicrobial) while modifying substituents for targeted efficacy.
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C24H25NO5/c1-15-18-8-9-21(26)20(23(18)30-24(28)19(15)12-22(27)29-2)14-25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,17,26H,10-14H2,1-2H3 |
InChI Key |
IUHARTVWJBCXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(C3)C4=CC=CC=C4)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multi-step organic reactions
Synthesis of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety can be introduced via a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a phenylpyrrolidine derivative under basic conditions.
Acetate Group Addition: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The phenylpyrrolidine moiety may interact with protein receptors or enzymes, modulating their activity. The chromen-2-one core can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds is summarized below:
Key Observations
Core Structure Differences: The target compound uses a coumarin core, unlike the pyrrolo-pyridazine in or oxireno-pyrrolo-oxazin in . Coumarins are well-studied for their photophysical and bioactive properties, whereas pyrrolo-pyridazines are less common but offer diverse substitution patterns for drug design.
Substituent Impact: 7-Hydroxy vs. Pyrrolidine vs. Pyridazine: The 3-phenylpyrrolidine in the target compound provides a chiral center and aromatic interactions, contrasting with the pyridazine ring’s planar heteroaromatic system in .
Synthetic Strategies :
- The target compound’s synthesis may involve esterification and alkylation steps, akin to methods in (e.g., trifluoroacetic acid-mediated deprotection). In contrast, employs ZnCl₂-catalyzed cyclization with mercaptoacetic acid, emphasizing divergent pathways for heterocycle formation.
Pharmacological Implications :
- Ester vs. Acid Forms : The target’s methyl acetate group may improve membrane permeability compared to carboxylic acid derivatives in , though with shorter metabolic half-life.
- Phenyl-Pyrrolidine Motif : Similar to chlorophenyl groups in , the 3-phenylpyrrolidine could enhance binding to hydrophobic pockets in target proteins.
Research Findings and Data Tables
Physicochemical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
